Manganese(II) sulfite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manganese(II) sulfite is a chemical compound of manganese and sulfur . It is a metal sulfate where the oxidation state of manganese is +2 . It is a pink crystalline solid .

Synthesis Analysis

Manganese(II) sulfite can be synthesized through various methods. One method involves the solvothermal synthesis of manganese sulfides, where the phase structure and morphology of MnS could readily be tuned by adjusting the sulfur sources and solvents . Another method involves reacting sulfur dioxide with powdered manganese dioxide .Molecular Structure Analysis

The crystal structure of manganese(II) sulfite is similar to that of sodium chloride . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .Chemical Reactions Analysis

Manganese(II) sulfite undergoes various chemical reactions. For instance, it reacts with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . In acid solution, H2O2 becomes a reducing agent, and the MnO2 will dissolve .Physical And Chemical Properties Analysis

Manganese(II) sulfite is a pink crystalline solid . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .科学的研究の応用

DNA Oxidation Catalysis : Manganese(II) salts can catalyze sulfite autoxidation, causing substantial DNA damage in conjunction with sulfite. This process involves the generation of reactive intermediates responsible for DNA oxidation (R. Jameton, J. Muller, & C. Burrows, 2002).

Manganese Ore Leaching : Manganese(II) sulfite has been used for percolation leaching of manganese ore, utilizing aqueous SO2 for effective manganese dissolution due to its fast dissolution kinetics and low temperature requirements (C. Abbruzzese, 1990).

Water Treatment : Manganese-catalyzed sulfite activation, combined with electrolysis, enhances the removal rate of organic contaminants, such as bisphenol A, in water treatment processes (Lixin Jia, X. Pei, & Fei Yang, 2019).

Chemiluminescence Studies : Manganese(II) complexes exhibit chemiluminescence during the oxidation of various compounds by manganese(III), (IV), and (VII) in acidic solutions. This phenomenon has potential applications in analytical chemistry (N. W. Barnett et al., 2002).

Atomic Absorption Spectrometry : Manganese(II) sulfite is utilized in a flow injection analysis-flame atomic absorption spectrometry system for indirect determination of sulfite, offering a method for efficient sulfite determination in various samples (R. Zare‐Dorabei, S. Boroun, & M. Noroozifar, 2018).

Manganese Electrodeposition : Manganese(II) sulfite is relevant in manganese electrodeposition processes, offering guidelines for cleaner and more efficient conditions in the production of steel and aluminum alloys (Jianming Lu, D. Dreisinger, & T. Glück, 2014).

Phosphorescent Material Applications : Manganese(II) complexes, including those with sulfite, show potential as phosphorescent materials for applications in electroluminescence, information recording, and temperature sensors (Peng Tao, Shu-juan Liu, & W. Wong, 2020).

Biomimetic Sensors : Manganese(II) complexes are used in biomimetic sensors for detection of sulfite ions, demonstrating electrocatalytic properties toward sulfite oxidation (W. Machini & M. F. Teixeira, 2014).

NMR Paramagnetic Probing : Manganese(II) ions serve as paramagnetic probes for investigating aqueous solutions of polyelectrolytes, revealing binding characteristics and hydration degrees (R. Amirov et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

manganese(2+);sulfite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQPCGTWHYQICV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

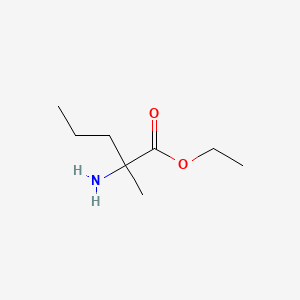

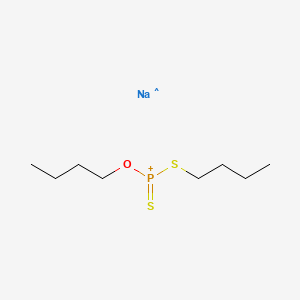

[O-]S(=O)[O-].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

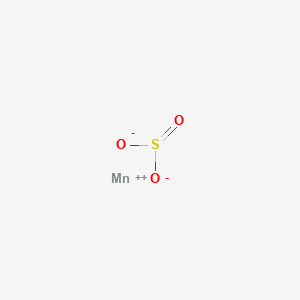

MnO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)